In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)
In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-(4-Nitrobenzyl)morpholine, a key chemical intermediate in the synthesis of pharmacologically active compounds. The morpholine moiety is a well-established pharmacophore in drug discovery, particularly for oncology, with numerous derivatives targeting critical cell signaling pathways.[1] This document details the physicochemical properties, synthesis, and spectral characterization of 4-(4-Nitrobenzyl)morpholine. While direct biological activity data for this specific compound is limited, this guide focuses on its pivotal role as a precursor for potent inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade implicated in cancer cell growth, proliferation, and survival.[2] Detailed experimental protocols for its synthesis and representative biological assays are provided to enable its practical application in research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of 4-(4-Nitrobenzyl)morpholine are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 6425-46-3 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 75-80 °C | |
| Boiling Point | 349.4 °C (Predicted) | N/A |
| Storage | 2-8 °C, protect from light | N/A |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a complete dataset for the title compound is not publicly available, representative spectra from the compound and closely related analogs are presented.
2.2.1 ¹H NMR Spectroscopy
¹H NMR data for 4-(4-Nitrobenzyl)morpholine has been reported. The spectrum is consistent with the proposed structure, showing characteristic signals for the morpholine and p-nitrobenzyl moieties.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 8.15-8.19 | Doublet (d, J=8.4 Hz) | 2H | Aromatic protons ortho to NO₂ | |
| 7.51-7.55 | Doublet (d, J=8.4 Hz) | 2H | Aromatic protons meta to NO₂ | |
| 3.70-3.74 | Triplet (t, J=4.6 Hz) | 4H | Morpholine -CH₂-O- | |
| 3.59 | Singlet (s) | 2H | Benzylic -CH₂- | |
| 2.44-2.48 | Triplet (t, J=4.4 Hz) | 4H | Morpholine -CH₂-N- |
2.2.2 Representative ¹³C NMR, IR, and Mass Spectra
No published ¹³C NMR, IR, or mass spectra for 4-(4-Nitrobenzyl)morpholine could be located. However, data for the structurally similar compound 4-(2-fluoro-4-nitrophenyl)morpholine provides valuable reference points for expected spectral features.[4]
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¹³C NMR (100 MHz, CDCl₃) of 4-(2-fluoro-4-nitrophenyl)morpholine: δ = 154.3, 151.8, 145.4, 120.9, 116.8, 112.6, 66.5 (2C), 49.8 (2C) ppm.[4] One would expect similar shifts for the morpholine carbons in the title compound, with the benzylic carbon appearing around 60-65 ppm and the aromatic carbons adjusted for the absence of fluorine.
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IR (KBr) of 4-(2-fluoro-4-nitrophenyl)morpholine: 3432, 2925, 1739, 1604 (C=C aromatic), 1510-1530 (NO₂ asymmetric stretch), 1340-1350 (NO₂ symmetric stretch), 1242, 1115 (C-O-C stretch), 1050 cm⁻¹.[4] The key characteristic peaks for the title compound would be the strong nitro group absorbances and the C-O-C stretch of the morpholine ring.
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HRMS (ESI) of 4-(2-fluoro-4-nitrophenyl)morpholine: [M+H]⁺ calculated for C₁₀H₁₂N₂O₃F: 227.0832, found: 227.0838.[4] For 4-(4-Nitrobenzyl)morpholine, the expected [M+H]⁺ ion would be at m/z 223.1077.
Synthesis and Experimental Protocols
The synthesis of 4-(4-Nitrobenzyl)morpholine is typically achieved via a standard nucleophilic substitution reaction.
Synthetic Workflow
The general workflow involves the N-alkylation of morpholine with a suitable 4-nitrobenzyl halide.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
